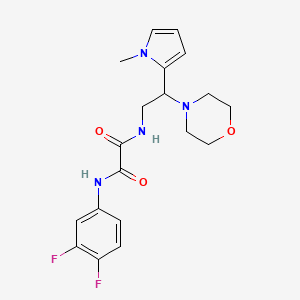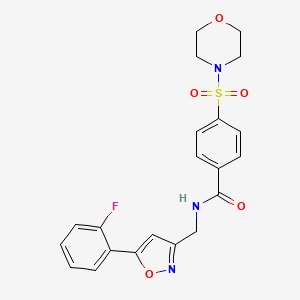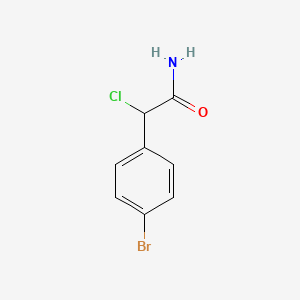
2-(4-Bromophenyl)-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-2-chloroacetamide is a chemical compound with the empirical formula C8H8BrNO. Its molecular weight is 214.06 . It is a derivative of phenylacetic acid, containing a bromine atom in the para position .
Synthesis Analysis
The synthesis of compounds similar to 2-(4-Bromophenyl)-2-chloroacetamide has been described in various studies. For instance, 2-(4-bromophenyl)-2-methylpropanoic acid was prepared by selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium . Another study reported the synthesis of a β-ketoenol-pyrazole by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the nitrile with sodium hydroxide .Molecular Structure Analysis
The molecular structure of 2-(4-Bromophenyl)-2-chloroacetamide can be analyzed using various techniques such as crystallography, PIXEL, Hirshfeld surfaces, and QTAIM analyses . These techniques can provide insights into the intermolecular interactions that exist in the crystal structure of the compound .Chemical Reactions Analysis
Chemical reactions involving 2-(4-Bromophenyl)-2-chloroacetamide or similar compounds have been reported. For example, 4-Bromophenylacetic acid reacts with sodium tetraphenylborate to form felbinac, which can be further converted to xenbucin . Additionally, a hydrazone derivative, 2-(4-bromophenyl)acetohydrazide, is made by refluxing the methyl ester with hydrazine .Aplicaciones Científicas De Investigación
2. Pharmacological Evaluation for Anticonvulsant Properties The pharmacological properties of 2-(4-Bromophenyl)-2-chloroacetamide derivatives, specifically in the context of anticonvulsant activity, have been explored. Studies demonstrate that certain derivatives exhibit moderate anticonvulsant activity, with the 4-bromophenyl acetamide showing pronounced efficacy. This includes extending the latency period and reducing the duration of seizures, as well as decreasing lethality in laboratory animals. These findings highlight the potential of these compounds in the development of new anticonvulsant drugs (Severina et al., 2020).
3. Spectral Analysis and Structure-Activity Relationships Detailed spectral analysis of 2-(4-Bromophenyl)-2-chloroacetamide derivatives has been conducted to understand their structure-activity relationships. Techniques like FTIR, FT-Raman, and density functional theory (DFT) studies have been utilized to analyze the vibrational modes and molecular structure. Such studies are crucial for understanding the kinetic and thermodynamic stability, as well as chemical reactivity, which are important for the development of new drugs or chemical agents (Arjunan et al., 2014).
4. Lipophilicity and Pharmacokinetics Analysis Research into the lipophilicity and pharmacokinetics of 2-(4-Bromophenyl)-2-chloroacetamide derivatives has been conducted, providing insights into their biological potential. By applying Lipinski and Ghose’s rules, these studies have shown that chloroacetamides meet the theoretical requirements for bioactive compounds. The analysis of chromatographic retention parameters has also contributed to understanding the pharmacokinetics and lipophilicity, aiding in the preclinical research of these compounds (Vastag et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-bromophenyl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLWCGJZWPBJNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)N)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

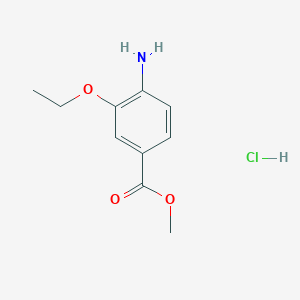
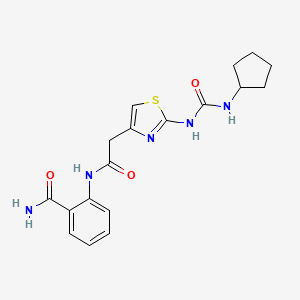
![[4-[[4-(trifluoromethoxy)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B2736192.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzamide](/img/structure/B2736193.png)
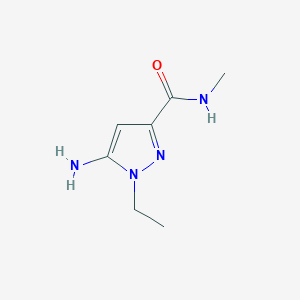
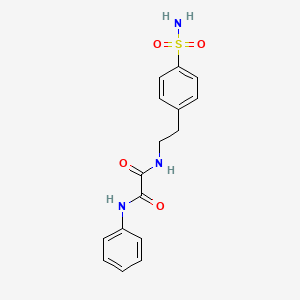
![6-((5-Chloro-2-methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2736199.png)
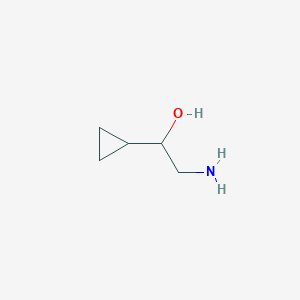
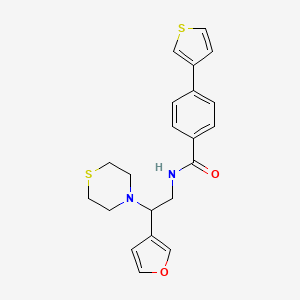
![8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2736204.png)
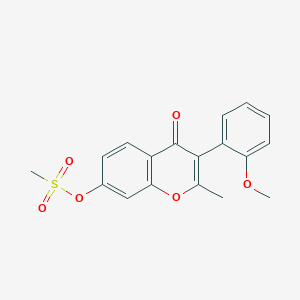
![3-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}propanoic acid](/img/structure/B2736207.png)
